4-Hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylic acid involves the oxidation of cycloheptatriene derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction typically proceeds through the formation of intermediate hydroxy and oxo derivatives, which are then further oxidized to yield the final product.
Industrial Production Methods
Industrial production of this compound is often carried out through fermentation processes involving the fungus Talaromyces stipitatus. The fungus is cultured under controlled conditions, and the compound is extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various hydroxy and oxo derivatives, as well as substituted cycloheptatriene compounds .
Scientific Research Applications
4-Hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in fungal metabolism and its potential as a natural product with biological activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of various chemical intermediates and as a research tool in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as a Bronsted acid, donating protons to acceptor molecules. It can also participate in redox reactions, influencing cellular oxidative stress and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Puberulic Acid: Another tropolone derivative with similar structural features.
2-Hydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid: A compound with a similar cycloheptatriene core but different functional groups.
Uniqueness
4-Hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylic acid is unique due to its specific arrangement of hydroxy and oxo groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
56968-86-6 |
---|---|
Molecular Formula |
C8H6O4 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-6-3-1-5(8(11)12)2-4-7(6)10/h1-4H,(H,9,10)(H,11,12) |
InChI Key |
SIGZPDBFIPIXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC=C1C(=O)O)O |
Origin of Product |
United States |
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